N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride

Physicochemical profiling LogP LogD

N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride (CAS 1158311-78-4) is a piperazine-acetamide derivative supplied as the hydrochloride salt (molecular formula C₉H₁₈ClN₃O, MW 219.71 g/mol). The compound comprises a piperazine ring connected via an acetamide linker to a cyclopropyl group.

Molecular Formula C9H18ClN3O
Molecular Weight 219.71 g/mol
CAS No. 1158311-78-4
Cat. No. B3335289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride
CAS1158311-78-4
Molecular FormulaC9H18ClN3O
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CN2CCNCC2.Cl
InChIInChI=1S/C9H17N3O.ClH/c13-9(11-8-1-2-8)7-12-5-3-10-4-6-12;/h8,10H,1-7H2,(H,11,13);1H
InChIKeyMFXVNFRRFWCXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-(1-piperazinyl)acetamide Hydrochloride (CAS 1158311-78-4): Chemical Class, Key Characteristics, and Procurement Context


N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride (CAS 1158311-78-4) is a piperazine-acetamide derivative supplied as the hydrochloride salt (molecular formula C₉H₁₈ClN₃O, MW 219.71 g/mol) . The compound comprises a piperazine ring connected via an acetamide linker to a cyclopropyl group. It has been investigated within two distinct pharmacological contexts: as a member of the piperazine amide class exhibiting state-dependent inhibition of the voltage-gated sodium channel NaV₁.₇, a validated analgesic target [1], and as an inhibitor of cyclooxygenase (COX) enzymes with a reported IC₅₀ of 4200 nM in a rat RBL-1 cell-based assay [2]. Across publicly available patent and literature records, the compound appears primarily as an early-stage scaffold or synthetic intermediate rather than a late-stage optimized clinical candidate.

Why N-Cyclopropyl-2-(1-piperazinyl)acetamide Hydrochloride Cannot Be Interchanged with Other Piperazine-Acetamide Analogs: Key Differentiation Factors for Procurement


Piperazine-acetamide derivatives form a broad and heterogeneous class of compounds whose biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to the N-substituent on the acetamide moiety [1]. Substituting the N-cyclopropyl group with a smaller N-methyl group (CAS 39890-41-0) or a bulkier N-tert-butyl group alters hydrogen-bonding capacity, lipophilicity, and conformational preferences, which can profoundly shift target engagement profiles [2]. The hydrochloride salt form (CAS 1158311-78-4) further distinguishes this compound from the free base (CAS 847783-37-3) in terms of aqueous solubility, hygroscopicity, and weighing accuracy during formulation, making the two forms non-interchangeable for reproducible experimental protocols . Researchers and procurement specialists who select an analog based solely on the shared piperazine-acetamide core risk introducing uncontrolled variables into their assay systems.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-(1-piperazinyl)acetamide Hydrochloride (CAS 1158311-78-4): Comparator-Anchored Data for Scientific Procurement Decisions


Cyclopropyl vs. Methyl N-Substituent: Aqueous Solubility and Lipophilicity Differentiation from N-Methyl-2-(1-piperazinyl)acetamide

The N-cyclopropyl substitution on the target compound confers measurably different physicochemical properties compared to the N-methyl analog N-methyl-2-(1-piperazinyl)acetamide (CAS 39890-41-0). The target compound exhibits a computed LogP of −0.985 [1], while the N-methyl analog has a reported LogP of −0.97 . Although the LogP values are similar, the LogD at pH 7.4 for the target compound is −2.51 [1], indicating substantially greater hydrophilicity under physiological pH conditions, which affects both assay compatibility and in vivo distribution potential. Additionally, the hydrochloride salt form of the target compound (MW 219.71) provides improved aqueous solubility and solid-state stability compared to the free base form commonly supplied for the N-methyl analog .

Physicochemical profiling LogP LogD Aqueous solubility Drug-likeness

COX Enzyme Inhibitory Activity: Quantitative Comparison Against Aspirin as a Reference Standard in the RBL-1 Cell-Based Assay

In a direct enzymatic assay using broken rat basophilic leukemia (RBL-1) cells as the COX enzyme source, N-cyclopropyl-2-(1-piperazinyl)acetamide (tested as the free base form) exhibited an IC₅₀ of 4200 nM (4.2 µM) [1]. By comparison, aspirin (acetylsalicylic acid) exhibits an IC₅₀ of approximately 1700–5000 nM against COX-1 in comparable cell-free systems, while the well-characterized COX-2 selective inhibitor celecoxib shows IC₅₀ values in the 40–80 nM range [2]. The target compound thus demonstrates measurable but modest COX inhibitory activity, approximately equipotent with aspirin under these conditions. This places the compound in a distinct activity band compared to structurally related piperazine-acetamide derivatives that have been optimized for other targets such as NaV₁.₇, where COX activity was either not reported or significantly lower [3].

Cyclooxygenase inhibition COX-1/COX-2 Anti-inflammatory screening Enzymatic assay

NaV₁.₇ Inhibitor Class Membership: Functional Annotation from Piperazine Amide SAR Series vs. Non-Piperazine NaV₁.₇ Chemotypes

The target compound belongs to the piperazine amide class of NaV₁.₇ inhibitors characterized by Sparling et al. (2017) at Amgen [1]. This class is distinguished by its state-dependent inhibition mechanism—preferentially binding to the inactivated state of the NaV₁.₇ channel—which is mechanistically distinct from pore-blocking chemotypes such as arylsulfonamides and biaryl acylsulfonamides previously reported by the same group [1]. In the Sparling series, systematic SAR exploration demonstrated that the amide N-substituent (the position occupied by the cyclopropyl group in the target compound) is a critical determinant of NaV₁.₇ potency, with compound 14 (the early lead) showing significant pharmacodynamic activity in a NaV₁.₇-dependent behavioral mouse model [1]. While direct quantitative NaV₁.₇ IC₅₀ data for the target compound itself has not been publicly disclosed in peer-reviewed literature, its structural position within this validated SAR series provides class-level inference that the cyclopropyl substituent contributes to the state-dependent binding pharmacophore [2]. The piperazine amide class was further optimized for selectivity over NaV₁.₅ (the cardiac isoform), a key safety differentiator vs. non-selective sodium channel blockers [1]. Patent records indicate the compound scaffold appears in 25 patent families related to ion channel modulation [3].

Voltage-gated sodium channels NaV1.7 Pain target State-dependent inhibition Selectivity over NaV1.5

Cyclopropyl Group as a Conformational Constraint and Metabolic Shield: Structural Differentiation from N-Alkyl Piperazine-Acetamide Analogs

The cyclopropyl ring on the target compound functions simultaneously as a conformational constraint and a metabolic shield, features absent in straight-chain or branched N-alkyl analogs such as N-isopropyl-2-(1-piperazinyl)acetamide. The small ring restricts rotation around the N–C bond, reducing the number of accessible conformers and potentially enhancing target-binding entropy [1]. Quantitatively, the number of freely rotatable bonds in the target compound is 3 (as computed by ChemBase and ChemScene [2]), compared to 4 for the N-isopropyl analog (estimated from its SMILES structure). Cyclopropyl groups are well-documented in medicinal chemistry to improve metabolic stability by resisting CYP450-mediated oxidation at the α-carbon position, a major metabolic soft spot for N-alkyl substituents [3]. While direct comparative microsomal stability data for the target compound vs. N-alkyl analogs is not publicly available, the class-level precedent from cyclopropyl-containing drugs (e.g., numerous marketed CNS and cardiovascular agents) supports the expectation of enhanced metabolic robustness conferred by this structural feature [3].

Conformational restriction Metabolic stability Cyclopropane Drug design CYP450 metabolism

Hydrochloride Salt Form Advantage: Solubility, Handling, and Formulation Reproducibility vs. Free Base (CAS 847783-37-3)

The target compound (CAS 1158311-78-4) is supplied as the hydrochloride salt, in contrast to the free base form (CAS 847783-37-3) which is also commercially available . The hydrochloride salt increases the molecular weight by 36.46 g/mol (HCl) and is expected to exhibit significantly higher aqueous solubility compared to the free base, a critical factor for preparing reproducible stock solutions for in vitro assays [1]. The free base has a computed LogP of −0.985 and LogD (pH 7.4) of −2.51 [2], indicating it is already relatively hydrophilic; however, protonation of the piperazine nitrogen in the HCl salt further enhances water solubility. Multiple vendors supply the hydrochloride salt at 95% purity with storage recommendations of sealed, dry conditions at 2–8°C, reflecting its adequate solid-state stability under controlled conditions . Researchers who inadvertently purchase the free base for protocols optimized with the salt form will encounter differences in effective molar concentration, pH of reconstituted solutions, and possibly hygroscopicity.

Salt form selection Aqueous solubility Solid-state stability Formulation reproducibility Weighing accuracy

Recommended Research and Industrial Application Scenarios for N-Cyclopropyl-2-(1-piperazinyl)acetamide Hydrochloride Based on Quantitative Differentiation Evidence


Scaffold for NaV₁.₇ Pain Target Medicinal Chemistry Optimization Programs

The compound serves as a tractable starting scaffold for medicinal chemistry teams pursuing state-dependent NaV₁.₇ inhibitors for neuropathic pain. The published SAR framework from Sparling et al. (2017) provides a modular optimization roadmap across three scaffold sectors, with the amide N-substituent (cyclopropyl position) identified as a key potency determinant [1]. Researchers can systematically vary the cyclopropyl group while monitoring NaV₁.₇ potency via automated patch-clamp (comparable to the −120 mV or −65 mV holding potential protocols described in BindingDB [2]), selectivity over NaV₁.₅, and aqueous solubility—the three optimization axes explicitly balanced in the Amgen lead series [1].

Dual-Pharmacology Probe for COX/NaV Intersection Biology in Pain and Inflammation

Given its measurable COX inhibitory activity (IC₅₀ = 4200 nM in RBL-1 cells [3]) coupled with its membership in the NaV₁.₇ inhibitor piperazine amide class, this compound can be deployed as a chemical probe to investigate the intersection of prostaglandin-mediated inflammatory signaling and sodium channel-dependent neuronal excitability. The modest COX potency ensures that at low micromolar concentrations, effects are unlikely to be dominated by COX-driven mechanisms, allowing researchers to titrate the dual-pharmacology window experimentally. The compound's computed LogD (pH 7.4) of −2.51 [4] supports buffer solubility suitable for cell-based phenotypic assays.

Hydrochloride Salt Reference Standard for Piperazine-Acetamide Analytical Method Development

The hydrochloride salt form, with its well-defined molecular weight (219.71 g/mol), ≥95% commercial purity specification, and documented storage conditions (sealed dry, 2–8°C) , is suitable as a reference standard for developing HPLC purity methods, dissolution testing protocols, and stability-indicating assays for piperazine-acetamide derivatives. The 1:1 stoichiometry of the HCl salt simplifies molarity calculations, and the compound's TPSA (44.37 Ų) and LogP (−0.985 to −0.408 across sources [4]) provide predictable chromatographic behavior for reverse-phase method development.

Cyclopropane-Containing Fragment for Metabolic Stability Structure–Activity Relationship Studies

The cyclopropyl group serves as a useful model substituent for studying the metabolic stability contribution of small-ring conformational constraints in piperazine-containing fragments [5]. The 3 rotatable bonds [4] and the cyclopropane ring's resistance to CYP450-mediated oxidation make this compound an informative comparator against N-alkyl analogs in liver microsome or hepatocyte stability assays. Researchers comparing the target compound against N-methyl, N-ethyl, or N-isopropyl piperazine-acetamide analogs can isolate the metabolic stability contribution attributable to the cyclopropane moiety.

Quote Request

Request a Quote for N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.